

Technical Guide & Safety Data Analysis: 1,3-Bis(2-piperidyl)propane[1][2]

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Compound of Interest

Compound Name:	1,3-BIS(2-PIPERIDYL)PROPANE
CAS No.:	16898-53-6
Cat. No.:	B096808

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CAS Number: 16898-53-6 Synonyms: 1,3-Di(piperidin-2-yl)propane; 2,2'-Trimethylenedipiperidine Chemical Class: Ditopic Secondary Amine / Piperidine Derivative[1][2][3]

Part 1: Executive Summary & Chemical Identity[1]

The Isomer Distinction

This guide specifically addresses **1,3-bis(2-piperidyl)propane** (CAS 16898-53-6).[1][2] Researchers must distinguish this from its more common structural isomer, 1,3-bis(4-piperidyl)propane (CAS 16898-52-5).[1][2] While both share the formula

and similar chemical behaviors, their steric profiles differ significantly.[1][2] The 2-substituted isomer forms tighter coordination complexes with metal centers due to the proximity of the nitrogen lone pair to the propyl linker, making it a critical ligand in organometallic catalysis and coordination chemistry.[1][2]

Data Source & Methodology (Read-Across)

Critical Safety Note: Specific toxicological data for the 2-isomer (CAS 16898-53-6) is limited in public registries.[1][2] The safety protocols and hazard classifications in this guide are derived from Read-Across Methodology using the well-characterized 4-isomer (CAS 16898-52-5) and general piperidine class data.[1][2] This approach is standard in regulatory toxicology when dealing with close structural analogs.[1][2]

Part 2: Hazard Identification & Risk Assessment[1]

GHS Classification (Derived)

Based on the high alkalinity (

) and lipophilicity of dipiperidylpropanes, this compound is classified as Corrosive.[1][2]

Hazard Class	Category	Hazard Statement	Code
Skin Corrosion/Irritation	1C	Causes severe skin burns and eye damage.[1][2]	H314
Serious Eye Damage	1	Causes serious eye damage.[1][2]	H318
Acute Toxicity (Oral)	4	Harmful if swallowed.[1][2]	H302
STOT - Single Exposure	3	May cause respiratory irritation.[1][2]	H335

The Mechanistic Basis of Toxicity[1][2]

- **Alkaline Hydrolysis:** The two secondary amine groups are potent proton acceptors.[1][2] Upon contact with biological tissue, they rapidly abstract protons from water in the cytosol, generating hydroxide ions ().[1][2] This causes liquefactive necrosis, saponifying cell membrane lipids and denaturing proteins.[1][2]
- **Membrane Permeability:** The propyl linker increases lipophilicity compared to piperidine alone, facilitating rapid absorption through the stratum corneum (skin barrier).[1][2]

Part 3: Physicochemical Profile[1][3]

The physical state of the 2-isomer differs from the 4-isomer due to symmetry.[1][2] The 2-isomer often exhibits a lower melting point due to steric hindrance disrupting crystal lattice packing.[1][2]

Property	Value (2-Isomer Estimate)	Value (4-Isomer Reference)	Causality
Molecular Weight	210.36 g/mol	210.36 g/mol	Identical formula.[1][2]
Physical State	Low-Melting Solid or Viscous Liquid	Solid (Crystalline Powder)	2-substitution reduces symmetry/packing.[2]
Melting Point	< 50 °C (Est.)	65-68 °C	Steric clash near linker.[1][2]
Boiling Point	~320-330 °C	329 °C	High MW / H-bonding capability.[2]
Solubility	Soluble in EtOH, DCM, Water	Soluble in Water	Polar amine groups. [1][2]
Acidity ()	~11.0	~11.1	Typical secondary amine basicity.[1][2]

Part 4: Handling & Storage Protocol ("The Amine Protocol")[1]

Secondary amines are notorious for reacting with atmospheric

to form carbamates (solid precipitates).[1][2] Strict exclusion of air is required to maintain reagent integrity.[1][2]

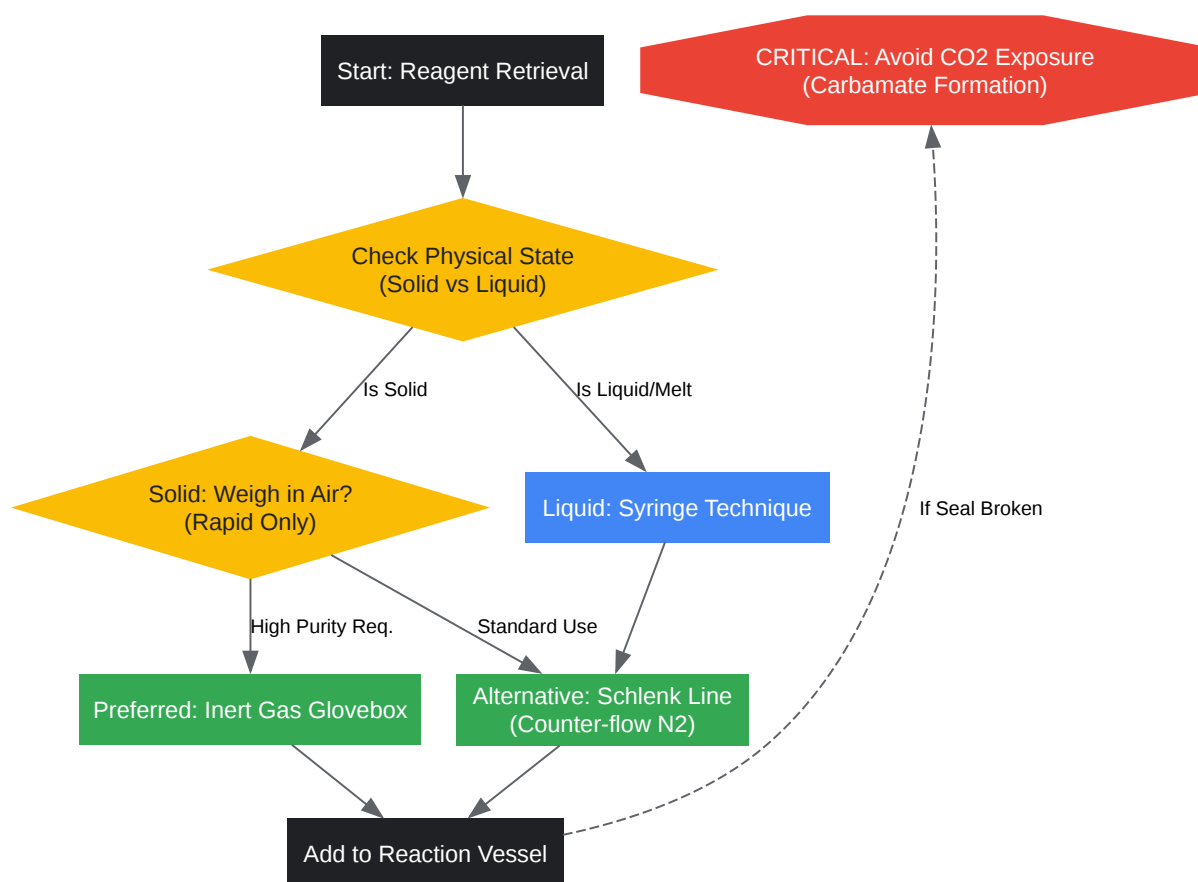
Storage Requirements[1][2]

- Atmosphere: Store under Argon or Nitrogen.[1][2]
- Temperature: 2–8 °C (Refrigerated) is recommended to slow oxidation.[1][2]

- Container: Tightly sealed glass with Teflon-lined caps.[1][2] Avoid ground glass joints without grease, as amines can seize them ("freeze" the joint).[1][2]

Workflow Visualization

The following diagram outlines the decision logic for safe handling, prioritizing the prevention of carbamate formation and skin exposure.



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Caption: Logic flow for handling hygroscopic secondary amines to prevent degradation and exposure.

Part 5: Emergency Response Framework

First Aid (Self-Validating Steps)

- Eye Contact (Critical):
 - Speed: Immediately flush with water for 15 minutes.
 - Mechanics: Hold eyelids apart forcibly. The high pH causes the eye to clamp shut; you must fight this reflex to prevent corneal melting.[1][2]
 - Validation: pH test strip on the tear duct should read neutral (pH 7) before stopping irrigation.
- Skin Contact:
 - Removal: Drench with water immediately.[1][2] Do not wipe (abrasion drives chemical deeper).[1][2]
 - Neutralization: Do not use vinegar or acids.[1][2] The heat of neutralization can cause thermal burns on top of chemical burns.[1][2] Use water only.

Spill Control[1][2]

- Evacuate: Vapors are irritating.[1][2]
- PPE: Butyl rubber or Nitrile gloves (double gloved), goggles, lab coat.[1][2]
- Neutralization: Absorb with an inert material (vermiculite/sand).[1][2] Do not use sawdust (fire hazard with amines).[1][2]
- Disposal: Collect in a container marked "Alkaline Organic Waste".

Part 6: Synthesis & Application Context[1][5]

Synthesis Route

The 2-isomer is typically synthesized via the hydrogenation of 1,3-di(2-pyridyl)propane or through the reaction of 2-lithiopiperidine (N-protected) with 1,3-dihalopropane, followed by

deprotection.[1][2]

Research Applications

- Ligand Design: The -bidentate structure forms stable 6-membered chelate rings with transition metals (Cu, Ni, Pd), used in catalytic cross-coupling reactions.[1][2]
- Polymer Chemistry: Used as a curing agent for epoxy resins where higher flexibility (due to the propyl linker) is required compared to rigid diamines.[1][2]

References

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